molecular formula C7H9BrN2O2 B1599485 Ethyl 2-(4-bromo-1H-pyrazol-1-yl)acetate CAS No. 82231-58-1

Ethyl 2-(4-bromo-1H-pyrazol-1-yl)acetate

Cat. No. B1599485
CAS RN: 82231-58-1
M. Wt: 233.06 g/mol
InChI Key: ILVAPGLHLXVJIN-UHFFFAOYSA-N
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Description

Ethyl 2-(4-bromo-1H-pyrazol-1-yl)acetate is a chemical compound with the IUPAC name ethyl (4-bromo-1H-pyrazol-1-yl)acetate . It has a molecular weight of 233.06 .


Synthesis Analysis

The synthesis of Ethyl 2-(4-bromo-1H-pyrazol-1-yl)acetate involves several steps. One method involves the use of 4,4,5,5-tetramethyl-2-(4,4,5,5-tetramethyl(1,3,2)dioxaborolan-2-yl)-1,3,2-dioxaborolane in DMF at 80°C . Another method involves the use of sodium hydride in anhydrous DMF at 60°C . More detailed synthesis methods can be found in the referenced documents .


Molecular Structure Analysis

The linear formula of Ethyl 2-(4-bromo-1H-pyrazol-1-yl)acetate is C7H9BrN2O2 . It contains seven carbon atoms, nine hydrogen atoms, one bromine atom, two nitrogen atoms, and two oxygen atoms .


Physical And Chemical Properties Analysis

Ethyl 2-(4-bromo-1H-pyrazol-1-yl)acetate is a solid or liquid compound that should be stored in a dry environment at 2-8°C . .

Scientific Research Applications

Antimicrobial Activity

Ethyl 2-(1H-pyrazol-1-yl)acetate, a related compound to Ethyl 2-(4-bromo-1H-pyrazol-1-yl)acetate, has been utilized in synthesizing new antimicrobial agents. For instance, its derivatives have shown effectiveness against pathogenic bacteria like Staphylococcus aureus and Escherichia coli, suggesting potential in developing new antibacterial drugs (Asif, Alghamdi, Alshehri, & Kamal, 2021).

Marine Fungus Derivatives

Research on marine fungus Penicillium sp. led to the discovery of new compounds using ethyl acetate extracts, highlighting the role of ethyl acetate derivatives in exploring marine biodiversity for novel chemical entities (Wu et al., 2010).

Synthesis of Novel Compounds

Ethyl 2-(4-bromo-1H-pyrazol-1-yl)acetate has been integral in synthesizing various novel compounds, including thiazoles and pyrazolo[1,5-a]pyrimidines. These synthesized compounds are significant for further research in chemistry and potential pharmacological applications (Abdelhamid & Afifi, 2010).

Anti-Inflammatory Activity

In the context of anti-inflammatory research, derivatives of ethyl 2-bromoacetate (a related chemical) were tested for their anti-inflammatory properties, showing the potential application of these compounds in medicinal chemistry (Abignente et al., 1992).

Crystal Structure and Antioxidant Properties

Studies on the crystal structure, Hirshfeld surface analysis, and antioxidant properties of novel pyrazole derivatives, including Ethyl 1-(2,4-dimethylphenyl)-3-methyl-5-phenyl-1H-pyrazole-4-carboxylate, provide insights into the structural and functional aspects of these compounds (Naveen et al., 2021).

Crystal Morphology Prediction

Research on crystal morphology prediction using ethyl acetate for recrystallizing 3,4-Dinitro-1H-pyrazole (DNP) reveals the influence of solvents like ethyl acetate on crystal shapes, which is critical in crystallography and material science (Song et al., 2017).

Safety And Hazards

This compound is classified as dangerous with hazard statements H301-H311-H331 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

ethyl 2-(4-bromopyrazol-1-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BrN2O2/c1-2-12-7(11)5-10-4-6(8)3-9-10/h3-4H,2,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILVAPGLHLXVJIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C=C(C=N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30426895
Record name (4-Bromo-pyrazol-1-yl)-acetic acid ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30426895
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(4-bromo-1H-pyrazol-1-yl)acetate

CAS RN

82231-58-1
Record name (4-Bromo-pyrazol-1-yl)-acetic acid ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30426895
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
D Zhang, X Zhang, J Ai, Y Zhai, Z Liang, Y Wang… - Bioorganic & medicinal …, 2013 - Elsevier
A series of 2-amino-N-benzylpyridine-3-carboxnamides, 2-amino-N-benzylpyridine-3-sulfonamides and 2-amino-3-benzylthiopyridines against c-Met were designed by means of …
Number of citations: 20 www.sciencedirect.com

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